molecular formula C9H7N3S B3058591 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile CAS No. 90323-39-0

1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Cat. No. B3058591
CAS RN: 90323-39-0
M. Wt: 189.24
InChI Key: HYGOBXGPMCBUHO-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzimidazole derivative and is a heterocyclic compound containing sulfur and nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile in lab experiments is its potential to inhibit the growth of cancer cells and microorganisms. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in research.

Future Directions

There are various future directions for research on 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile. One direction is to further investigate its mechanism of action and optimize its use in cancer treatment and antimicrobial therapies. Another direction is to explore its potential as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, further research can investigate its potential as a fluorescent probe for biological imaging.

Scientific Research Applications

1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile has various potential applications in scientific research. It has been studied for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has shown to have activity against various microorganisms, including bacteria and fungi.

properties

IUPAC Name

1-methyl-2-sulfanylidene-3H-benzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-12-8-3-2-6(5-10)4-7(8)11-9(12)13/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGOBXGPMCBUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663476
Record name 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90323-39-0
Record name 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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